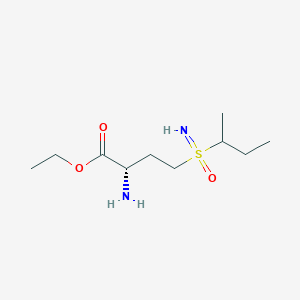
Buthionine sulfoximine ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Buthionine sulfoximine ethyl ester, also known as this compound, is a chemical compound that has garnered significant interest in scientific research due to its unique properties and applications. It is an ester derivative of buthionine sulfoximine, a compound known for its ability to inhibit the synthesis of glutathione, a crucial antioxidant in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Buthionine sulfoximine ethyl ester can be synthesized through the esterification of buthionine sulfoximine with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions to maximize yield and purity. The process involves the continuous addition of ethanol and buthionine sulfoximine to a reaction vessel containing the acid catalyst. The reaction mixture is heated and stirred to promote esterification. After the reaction is complete, the product is purified through distillation and recrystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Buthionine sulfoximine ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water or hydroxide ions, this compound can hydrolyze to yield buthionine sulfoximine and ethanol.
Substitution: The ester group in this compound can be substituted by nucleophiles, such as amines, to form amide derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions, with water or hydroxide ions acting as the nucleophile.
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Substitution: Nucleophiles such as amines or alcohols are used under mild to moderate conditions.
Major Products
Hydrolysis: Buthionine sulfoximine and ethanol.
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Amide or ester derivatives.
Aplicaciones Científicas De Investigación
Buthionine sulfoximine ethyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
Buthionine sulfoximine ethyl ester exerts its effects primarily through the inhibition of glutathione synthesis. It targets the enzyme gamma-glutamylcysteine synthetase, which is responsible for the first step in the synthesis of glutathione. By inhibiting this enzyme, this compound reduces the levels of glutathione in cells, leading to increased oxidative stress and potential cell death . This mechanism is particularly useful in cancer research, where reducing glutathione levels can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy .
Comparación Con Compuestos Similares
Similar Compounds
Buthionine sulfoximine: The parent compound of Buthionine sulfoximine ethyl ester, known for its glutathione synthesis inhibition properties.
Ethyl acetate: A simple ester used as a solvent in organic reactions.
Methyl butyrate: Another ester with similar chemical properties but different applications.
Uniqueness
This compound is unique due to its specific ability to inhibit glutathione synthesis, making it a valuable tool in research focused on oxidative stress and cancer therapy. Unlike other esters, its biological activity and potential therapeutic applications set it apart from more commonly used esters like ethyl acetate and methyl butyrate .
Propiedades
Número CAS |
131202-22-7 |
|---|---|
Fórmula molecular |
C10H22N2O3S |
Peso molecular |
250.36 g/mol |
Nombre IUPAC |
ethyl (2S)-2-amino-4-(butan-2-ylsulfonimidoyl)butanoate |
InChI |
InChI=1S/C10H22N2O3S/c1-4-8(3)16(12,14)7-6-9(11)10(13)15-5-2/h8-9,12H,4-7,11H2,1-3H3/t8?,9-,16?/m0/s1 |
Clave InChI |
LTSXFJISUHNKQB-OYNLBEDRSA-N |
SMILES |
CCC(C)S(=N)(=O)CCC(C(=O)OCC)N |
SMILES isomérico |
CCC(C)S(=N)(=O)CC[C@@H](C(=O)OCC)N |
SMILES canónico |
CCC(C)S(=N)(=O)CCC(C(=O)OCC)N |
Sinónimos |
BSO ethyl ester buthionine sulfoximine ethyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


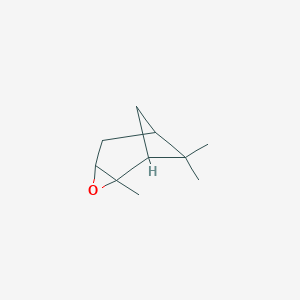
![[3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate](/img/structure/B154640.png)
![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)
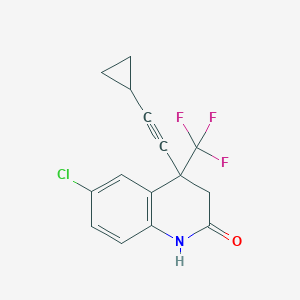
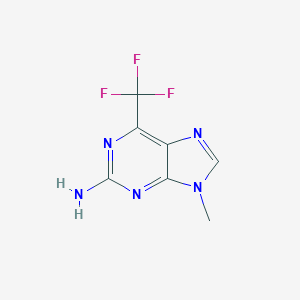
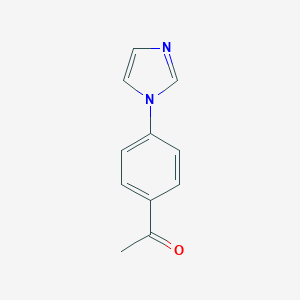
![9-Oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B154653.png)
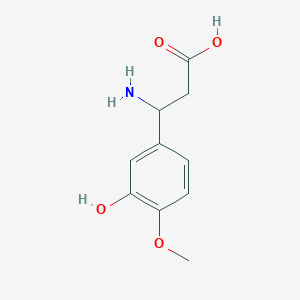
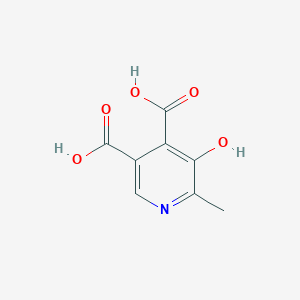
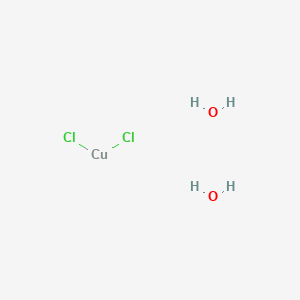

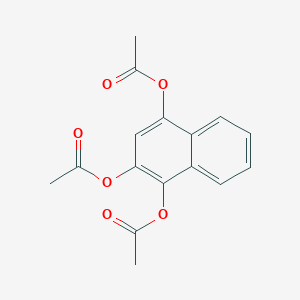
![[(2-Oxonaphthalen-1-ylidene)methylamino]urea](/img/structure/B154664.png)
![N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B154665.png)
